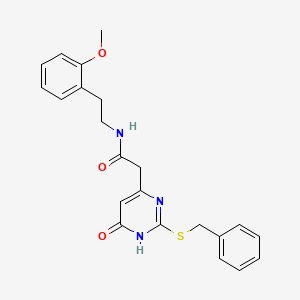![molecular formula C17H17NO7S B2617472 Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate CAS No. 297150-08-4](/img/structure/B2617472.png)
Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate” is a chemical compound with the molecular formula C17H17NO7S . It is also known by other names such as AKOS005105919, JS-0932, KS-00003LLW, MCULE-6937544738, and methyl 4-nitro-3-[(2,4,6-trimethylbenzenesulfonyl)oxy]benzoate .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 17 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 7 oxygen atoms, and 1 sulfur atom . The average mass is 379.384 Da and the monoisotopic mass is 379.072571 Da .Mécanisme D'action
The mechanism of action of MSN is not fully understood. However, it is believed that MSN induces apoptosis in cancer cells by activating the caspase pathway. MSN has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
MSN has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. MSN has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
MSN has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. MSN is also readily available and relatively inexpensive. However, there are some limitations to the use of MSN in lab experiments. MSN is toxic and must be handled with care. Additionally, MSN is not water-soluble, which limits its use in aqueous solutions.
Orientations Futures
There are several future directions for the use of MSN in scientific research. One potential application is in the development of new anticancer agents. MSN has been shown to induce apoptosis in cancer cells, and further research could lead to the development of new cancer treatments. Additionally, MSN could be used in the development of new fluorescent probes for the detection of other biomolecules in biological systems. Finally, MSN could be used in the development of new catalysts for various chemical reactions.
Conclusion:
Methyl 3-[(mesitylsulfonyl)oxy]-4-nitrobenzenecarboxylate is a chemical compound that has been widely used in scientific research. It has unique properties and potential applications in organic synthesis, as a fluorescent probe, and as a potential anticancer agent. While there are some limitations to the use of MSN in lab experiments, there are several future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of MSN involves the reaction of mesitylene sulfonyl chloride with 4-nitrobenzoic acid in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization to obtain pure MSN.
Applications De Recherche Scientifique
MSN has been widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis and as a catalyst in various reactions. MSN has also been used as a fluorescent probe for the detection of nitric oxide in biological systems. Additionally, MSN has been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
methyl 4-nitro-3-(2,4,6-trimethylphenyl)sulfonyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO7S/c1-10-7-11(2)16(12(3)8-10)26(22,23)25-15-9-13(17(19)24-4)5-6-14(15)18(20)21/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZIZPLOAKSDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=C(C=CC(=C2)C(=O)OC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2617390.png)

![(E)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2617393.png)

![tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/no-structure.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide](/img/structure/B2617399.png)


![3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide](/img/structure/B2617404.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B2617405.png)


![4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2617411.png)
![6-(4-methoxyphenyl)-3-(piperidin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2617412.png)
